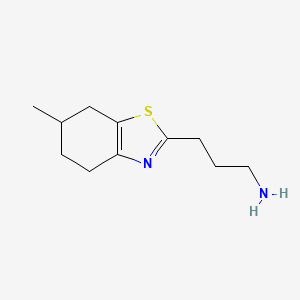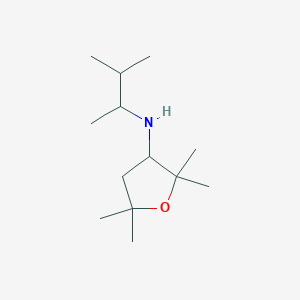![molecular formula C13H21NO2 B15261421 4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline](/img/structure/B15261421.png)
4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline is an organic compound with the molecular formula C13H21NO2 It is a derivative of aniline, featuring a methoxy group and a 3-methylbutan-2-yl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline typically involves the reaction of 4-methoxyaniline with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and 3-methylbutan-2-yl groups may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but lacks the 3-methylbutan-2-yl group.
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: Contains a bromine atom instead of a methoxy group.
3-Hydroxy-1-[(4-methoxy-7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy]-3-methylbutanoate: Contains a furochromenyl group instead of an aniline moiety.
Uniqueness
4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline is unique due to the presence of both a methoxy group and a 3-methylbutan-2-yl group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-methoxy-3-(3-methylbutan-2-yloxymethyl)aniline |
InChI |
InChI=1S/C13H21NO2/c1-9(2)10(3)16-8-11-7-12(14)5-6-13(11)15-4/h5-7,9-10H,8,14H2,1-4H3 |
InChI Key |
BOISFAFTGMXKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OCC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15261338.png)
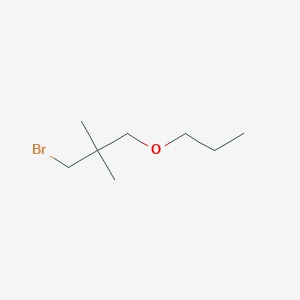
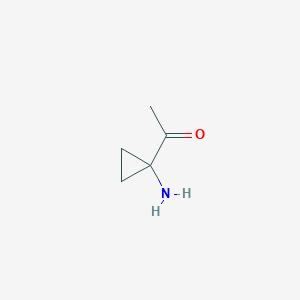
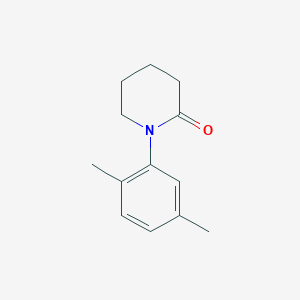
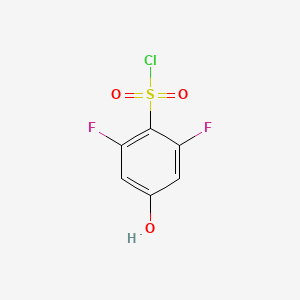
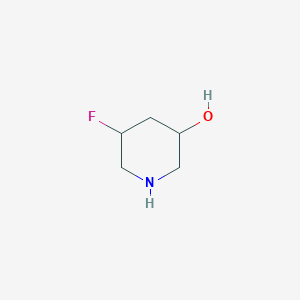
![2-Acetylspiro[4.5]decan-1-one](/img/structure/B15261368.png)

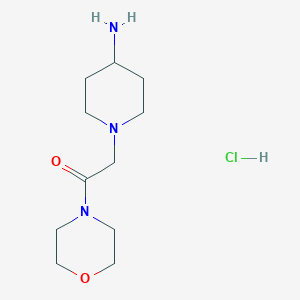
![4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15261378.png)
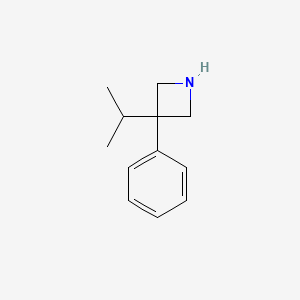
![2-[3-(1H-Imidazol-1-yl)azetidin-3-yl]ethan-1-amine](/img/structure/B15261396.png)
